molecular formula C9H8F2O2 B1465920 5-(Difluoromethyl)-2-methoxybenzaldehyde CAS No. 927800-80-4

5-(Difluoromethyl)-2-methoxybenzaldehyde

Cat. No. B1465920
CAS RN: 927800-80-4
M. Wt: 186.15 g/mol
InChI Key: UXFCUJAEFTZBMO-UHFFFAOYSA-N
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Description

Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has been the subject of significant research interest due to the potential of difluoromethylated compounds in pharmaceutical applications .


Chemical Reactions Analysis

Difluoromethylation reactions often involve the transfer of a CF2H group to a carbon atom. These reactions can occur at different types of carbon atoms, including sp, sp2, and sp3 hybridized carbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of a difluoromethylated compound would depend on its specific structure. Difluoromethyl groups can influence the properties of the compound, including its reactivity and stability .

Mechanism of Action

The mechanism of action of difluoromethylated compounds can vary depending on the specific compound and its intended use. For example, difluoromethylornithine, a well-known difluoromethylated compound, acts as an irreversible inhibitor of ornithine decarboxylase, an enzyme involved in cell growth and proliferation .

Safety and Hazards

The safety and hazards associated with a difluoromethylated compound would depend on its specific structure and intended use. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The field of difluoromethylation is rapidly advancing, with new methods and applications being developed. Future research will likely continue to explore the potential of difluoromethylated compounds in various areas, including pharmaceuticals and materials science .

properties

IUPAC Name

5-(difluoromethyl)-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-8-3-2-6(9(10)11)4-7(8)5-12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFCUJAEFTZBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275861
Record name 5-(Difluoromethyl)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-2-methoxybenzaldehyde

CAS RN

927800-80-4
Record name 5-(Difluoromethyl)-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927800-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Difluoromethyl)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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